2-Isopropoxy-5-nitropyridine
Description
2-Isopropoxy-5-nitropyridine (CAS: 24903-85-3) is a nitro-substituted pyridine derivative featuring an isopropoxy group at the 2-position and a nitro group at the 5-position. This compound is commercially available through suppliers such as Fluorochem (via J&K Scientific) with a purity ≥97%, typically sold in 1g quantities .
Properties
IUPAC Name |
5-nitro-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(2)13-8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGFHRHLNQRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-5-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition process.
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by factors such as the reaction conditions and the nature of the organoboron reagents involved.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction. This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the success of the SM coupling reaction depends on the reaction conditions, which need to be exceptionally mild and tolerant of various functional groups. Additionally, the nature of the organoboron reagents used in the reaction can also affect the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the nitro group, which can participate in redox reactions, and the isopropoxy group, which can influence the compound’s solubility and reactivity . Specific enzymes and proteins that interact with this compound include oxidoreductases and transferases, which facilitate the transfer of functional groups and electrons during biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors . The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, with higher concentrations observed in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
Biological Activity
2-Isopropoxy-5-nitropyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nitration : The introduction of a nitro group typically involves the reaction of pyridine derivatives with nitrating agents such as nitric acid in the presence of sulfuric acid.
- Alkylation : The isopropoxy group can be introduced through alkylation reactions using isopropyl alcohol and appropriate catalysts.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were found to be notably low, suggesting potent antimicrobial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer effects.
- Receptor Interaction : The compound's structure allows it to bind to receptors associated with cellular signaling pathways, potentially modulating their activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-2-isopropoxy-5-nitropyridine | Bromine substitution | Moderate antimicrobial |
| 2-Amino-5-nitropyridine | Amino group instead of isopropoxy | Higher anticancer activity |
| 3-Nitro-4-isopropoxypyridine | Nitro group at different position | Lower antimicrobial activity |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | CAS Number | Key Features |
|---|---|---|---|
| 2-Isopropoxy-5-nitropyridine | -OCH(CH₃)₂ (2), -NO₂ (5) | 24903-85-3 | Bulky alkoxy group (electron-donating via resonance); nitro group (electron-withdrawing). Likely moderate reactivity in substitution reactions due to steric hindrance from isopropoxy. |
| 2-Chloro-5-nitropyridine | -Cl (2), -NO₂ (5) | 4548-45-2 | Chloro group (electron-withdrawing via induction); nitro enhances electrophilicity. Higher reactivity in nucleophilic substitution compared to alkoxy derivatives. |
| 2-Amino-3-chloro-5-nitropyridine | -NH₂ (2), -Cl (3), -NO₂ (5) | N/A | Amino group (strong electron-donating); chloro and nitro create electronic asymmetry. Potential for coordination chemistry or pharmaceutical intermediates. |
| 2-Chloro-5-iodo-3-nitropyridine | -Cl (2), -I (5), -NO₂ (3) | N/A | Iodo group (excellent leaving group); nitro at 3-position may direct regioselectivity. High reactivity in cross-coupling reactions. |
Key Observations:
This contrasts with 2-chloro-5-nitropyridine, where the chloro group withdraws electrons, enhancing electrophilicity at specific positions . The amino group in 2-amino-3-chloro-5-nitropyridine strongly activates the ring, making it suitable for metal coordination (e.g., in MOFs) or as a precursor in heterocyclic synthesis .
Steric Effects: The bulky isopropoxy group in this compound may hinder nucleophilic attacks or metal coordination compared to smaller substituents like chloro or amino .
Reactivity :
- Chloro and iodo substituents (e.g., in 2-chloro-5-nitropyridine and 2-chloro-5-iodo-3-nitropyridine) facilitate nucleophilic aromatic substitution or cross-coupling reactions, whereas the isopropoxy group is less reactive in such contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
